molecular formula C22H33NO3 B3477964 N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide

N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide

Cat. No. B3477964
M. Wt: 359.5 g/mol
InChI Key: BRRIQMPJDNUGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide, also known as DHEA, is a synthetic compound that has been widely used in scientific research. It is a derivative of dehydroepiandrosterone (DHEA), a hormone produced by the adrenal gland. DHEA has been linked to various physiological and biochemical effects, including anti-inflammatory, anti-aging, and anti-cancer properties.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to interact with various receptors, including the androgen receptor, the estrogen receptor, and the GABA receptor. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide may also affect the production of other hormones, such as cortisol and insulin.
Biochemical and Physiological Effects:
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been linked to improved immune function, decreased inflammation, and increased antioxidant activity. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has also been shown to have anti-cancer properties and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide in lab experiments is its wide range of potential applications. It has been studied in various fields, including aging, cancer, and neurodegenerative diseases. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide is also relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has been shown to have neuroprotective effects and may improve cognitive function in these patients. Another area of interest is its potential use in the treatment of depression and anxiety. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has been shown to have antidepressant and anxiolytic effects in animal models. Finally, further research is needed to fully understand the mechanism of action of N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide and its potential interactions with other hormones and receptors.

Scientific Research Applications

N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has been used in various scientific research applications, including studies on aging, cancer, and neurodegenerative diseases. It has been shown to have anti-inflammatory effects and to improve immune function. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-2-25-20-13-15-21(16-14-20)26-17-22(24)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,2-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRIQMPJDNUGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.